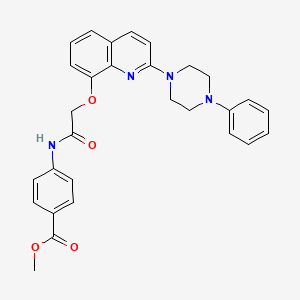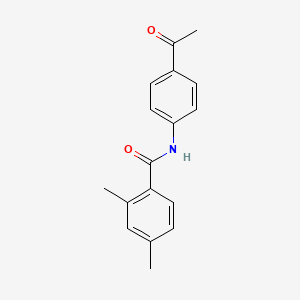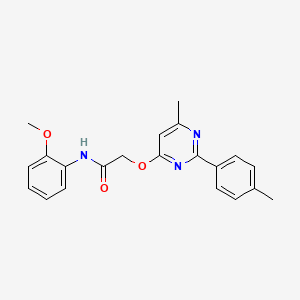![molecular formula C7H9Cl2FN2 B2926704 [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride CAS No. 2044707-02-8](/img/structure/B2926704.png)
[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C7H9Cl2FN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Probes for Biological and Environmental Monitoring
[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride and its derivatives have been utilized in the development of fluorescent probes for detecting hydrazine compounds in biological and environmental samples. These probes offer advantages such as low cytotoxicity, high sensitivity, and the ability to perform quantitative determinations and fluorescence imaging in various settings, including water systems, HeLa cells, and zebrafish (Zhu et al., 2019). Another application includes next-generation fluorescent probes for hydrazine, providing fast and intuitive fluorescence transformation for real-time sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).
Synthesis and Cytotoxic Effects of Novel Derivatives
Research has also focused on synthesizing new derivatives involving [(2-Chloro-4-fluorophenyl)methyl]hydrazine and evaluating their cytotoxic effects against tumor cell lines. This includes the creation of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives, which have shown promising results in inhibiting tumor cells more effectively than reference compounds like doxorubicin, without being cytotoxic to normal cells (Flefel et al., 2015).
Theoretical Studies on Structural and Reactivity Properties
Theoretical studies have explored the vibration, interaction, chemical reactivity, and stability of pharmaceutically active hydrazine derivatives. These studies provide insights into the increasing stability and decreasing reactivity of compounds, aiding in the understanding of molecular properties and their potential biological activities. Molecular docking and dynamics simulation studies have further affirmed the antitumor activity of these derivatives, suggesting their utility in future experimental validation and pharmaceutical development (Mary et al., 2021).
Potential CNS Agents
Some derivatives of [(2-Chloro-4-fluorophenyl)methyl]hydrazine have been synthesized and evaluated for potential neuroleptic activity, indicating the compound's relevance in developing novel classes of neuroleptics for treating conditions related to the central nervous system. This includes the investigation of compounds for their ability to inhibit exploratory activity, conditioned avoidance response, and self-stimulation response, suggesting antidopaminergic properties (Hino et al., 1988).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride involves the reaction of 2-chloro-4-fluorobenzaldehyde with hydrazine hydrate, followed by reduction of the resulting Schiff base with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "hydrazine hydrate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-4-fluorobenzaldehyde is reacted with hydrazine hydrate in ethanol to form the corresponding Schiff base.", "Step 2: The Schiff base is then reduced with sodium borohydride in ethanol to form the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride." ] } | |
CAS番号 |
2044707-02-8 |
分子式 |
C7H9Cl2FN2 |
分子量 |
211.06 g/mol |
IUPAC名 |
(2-chloro-4-fluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3,11H,4,10H2;1H |
InChIキー |
ZDUFGLZNLKJOGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)CNN.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1F)Cl)CNN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)

![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)



![4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2926639.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)
![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)
